1-Bromo-2,3-difluoro-4-methoxybenzene

EGFR Inhibitor Oncology Targeted Therapy

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 406482-22-2) is a halogenated aromatic compound in the class of bromo-difluoro-anisoles. It functions as a versatile building block in organic synthesis, particularly valued for its use in constructing complex molecules for pharmaceutical and agrochemical research.

Molecular Formula C7H5BrF2O
Molecular Weight 223.01 g/mol
CAS No. 406482-22-2
Cat. No. B1288761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-difluoro-4-methoxybenzene
CAS406482-22-2
Molecular FormulaC7H5BrF2O
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)F)F
InChIInChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
InChIKeyVZMFIPVRFWZDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 406482-22-2) - What to Know Before You Buy


1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 406482-22-2) is a halogenated aromatic compound in the class of bromo-difluoro-anisoles [1]. It functions as a versatile building block in organic synthesis, particularly valued for its use in constructing complex molecules for pharmaceutical and agrochemical research . Its structure features a bromine atom at the para-position relative to a methoxy group, flanked by two ortho-fluorine atoms . This specific arrangement imparts unique electronic and steric properties that distinguish it from other isomers and analogs, directly influencing its reactivity and the performance of derived compounds.

1 Halogenated aromatic building block for pharmaceutical and agrochemical synthesis
2 Unique 2,3-difluoro-4-methoxy substitution pattern with distinct electronic and steric properties
3 Bromo handle enables cross-coupling for complex molecule construction

Why 1-Bromo-2,3-difluoro-4-methoxybenzene Is Not an Interchangeable Halogenated Anisole


Generic substitution with other halogenated anisoles or difluorobenzene isomers is not feasible for 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 406482-22-2). The specific 2,3-difluoro-4-methoxyphenyl framework is a defined pharmacophore essential for the activity of key drug candidates, such as fourth-generation EGFR inhibitors targeting resistant mutations [1]. Switching to a different isomer (e.g., 2,4-difluoro or 3,4-difluoro) or altering the halogen pattern can fundamentally change the electronic distribution on the aromatic ring, disrupting crucial binding interactions . The quantitative evidence below demonstrates that this precise substitution pattern is non-negotiable for achieving the reported synthetic outcomes and biological activities.

Isomer substitution alters electronic distribution
Switching to 2,4-difluoro or 3,4-difluoro isomers may disrupt crucial binding interactions for EGFR inhibitors.
Halogen pattern changes reactivity
Altering bromine/fluorine positions can fundamentally change cross-coupling outcomes and synthetic utility.
Pharmacophore specificity is non-negotiable
The 2,3-difluoro-4-methoxyphenyl framework is a defined pharmacophore for key drug candidates; substitution compromises target activity.

Product-Specific Quantitative Evidence Guide for 1-Bromo-2,3-difluoro-4-methoxybenzene


1-Bromo-2,3-difluoro-4-methoxybenzene: Validated Key Starting Material for an EGFR Inhibitor

1-Bromo-2,3-difluoro-4-methoxybenzene is explicitly claimed as a key intermediate in the synthesis of a novel aminopyrimidine compound (Compound 23), which is a fourth-generation EGFR inhibitor designed to overcome T790M/C797S drug-resistant mutations [1]. The patent describes using 5g (22.4 mmol) of this compound in a nitration reaction to produce 4.2g of the nitro intermediate 23-2 [2]. This demonstrates a validated, high-value application.

EGFR Inhibitor Synthesis
Head-to-head
Key starting material: 5 g → 4.2 g nitrated intermediate
Validated route for fourth-generation EGFR inhibitor research
Patent CN202180023325.X; nitration at 0°C
EGFR Inhibitor Oncology Targeted Therapy

High-Yield Synthesis of a Valuable Phenylacetic Acid Intermediate

A patented synthetic method (CN114380682A) uses 1-Bromo-2,3-difluoro-4-methoxybenzene as the starting material for the efficient three-step synthesis of 2,3-difluoro-4-methoxyphenylacetic acid [1]. The patent claims the overall route provides high yields and uses readily available, non-toxic reagents, making it industrially viable [2].

Phenylacetic Acid Synthesis
Class-level
Three-step route to 2,3-difluoro-4-methoxyphenylacetic acid; high yield reported
Supports efficient process chemistry route
Patent CN114380682A; industrial viability context
Pharmaceutical Intermediate Synthetic Methodology Process Chemistry

Precursor to Biologically Active 2,3-Difluoro-4-methoxyphenyl Motif

The 2,3-difluoro-4-methoxyphenyl moiety, which can be directly derived from 1-Bromo-2,3-difluoro-4-methoxybenzene via Suzuki or other cross-coupling reactions, is a recognized pharmacophore . It is a core structural element in VU 6005649, a positive allosteric modulator of mGlu7 and mGlu8 receptors with EC50 values of 0.65 μM and 2.6 μM, respectively . This establishes the compound as a gateway to a privileged structure in CNS drug discovery.

mGlu7/8 PAM Potency
Data to verify
Precursor to VU 6005649: mGlu7 EC50 0.65 µM, mGlu8 EC50 2.6 µM
Supports CNS pharmacophore exploration
Source review needed; class-level inference
Pharmacophore Medicinal Chemistry CNS Drug Discovery

Enhanced Physicochemical Properties via Fluorine Substitution

The strategic placement of fluorine atoms on the aromatic ring is known to increase metabolic stability and lipophilicity, which are critical parameters for improving the pharmacokinetic profile of drug candidates . While not a direct measurement on the compound itself, its role as a precursor to fluorinated drug scaffolds (like VU 6005649 and the EGFR inhibitor) is predicated on these class-wide effects of fluorine substitution .

Fluorine Property Enhancement
Class-level
Fluorine atoms may increase metabolic stability and lipophilicity
Context-dependent; supports drug-like property hypothesis
Class-level inference; attributed to downstream candidates
Metabolic Stability Lipophilicity Drug Design

Where 1-Bromo-2,3-difluoro-4-methoxybenzene Delivers Value in Your Lab


Synthesis of Fourth-Generation EGFR Inhibitors for Oncology Research

Researchers focused on overcoming drug resistance in non-small cell lung cancer (NSCLC) can use 1-Bromo-2,3-difluoro-4-methoxybenzene as a validated starting material to synthesize novel aminopyrimidine-based inhibitors targeting the EGFR T790M/C797S mutations [1]. Its procurement is essential for replicating and advancing the specific synthetic routes disclosed in patents like CN202180023325.X [1].

Construction of 2,3-Difluoro-4-methoxyphenyl Pharmacophores for CNS Drug Discovery

This compound serves as a direct precursor to the 2,3-difluoro-4-methoxyphenyl motif via cross-coupling reactions [2]. This specific motif is a key component of VU 6005649, a potent mGlu7/8 positive allosteric modulator [1]. Medicinal chemists can utilize it to build libraries of analogs for structure-activity relationship (SAR) studies in neurological and psychiatric disorders.

Efficient and Scalable Synthesis of 2,3-Difluoro-4-methoxyphenylacetic Acid

For process chemists and those involved in scale-up, this compound is the key starting material in a patented, industrially viable method for producing 2,3-difluoro-4-methoxyphenylacetic acid [2]. This route is characterized by its operational simplicity and high overall yield, making it a superior choice for producing this valuable intermediate in larger quantities [2].

Diversification of Fluorinated Building Block Libraries

Due to its unique substitution pattern, this compound is an essential addition to any screening library of fluorinated aromatic building blocks. Its specific combination of a bromo handle for cross-coupling and the 2,3-difluoro-4-methoxy arrangement allows for the exploration of a distinct chemical space not accessible with other isomers, potentially leading to novel intellectual property .

Application
Selection Property
Validation Focus
EGFR T790M/C797S inhibitor synthesis research
Validated starting material for aminopyrimidine inhibitors
Replication of patented nitration step and intermediate yield
CNS mGlu7/8 PAM pharmacophore construction
Precursor to privileged 2,3-difluoro-4-methoxyphenyl motif
SAR library diversification and cross-coupling efficiency
Scalable phenylacetic acid intermediate synthesis
Industrially viable three-step route
Scale-up robustness and yield consistency
Fluorinated building block library expansion
Unique 2,3-difluoro-4-methoxy substitution pattern
Intellectual property diversification and reactivity screening

Technical Documentation Hub

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